Mitoquinone bromide

Description

Significance of Mitochondrial Oxidative Stress in Pathophysiology

Mitochondrial oxidative stress is a significant contributor to the pathology of a wide range of diseases. mdpi.comresearchgate.net As the primary source of intracellular ROS, mitochondria are particularly susceptible to oxidative damage. nih.gov This damage can impair mitochondrial DNA (mtDNA), proteins, and lipids, leading to a vicious cycle of further ROS production and mitochondrial dysfunction. mdpi.comnih.govkarger.com

The accumulation of oxidative damage within mitochondria has been implicated in the aging process and the pathogenesis of many age-related and degenerative diseases. eurekaselect.comkarger.com These include neurodegenerative disorders like Alzheimer's and Parkinson's disease, cardiovascular diseases, and metabolic syndromes. mdpi.comnih.govunife.it For instance, in neurodegenerative diseases, mitochondrial dysfunction and oxidative stress are considered early and critical events that contribute to neuronal damage and progressive loss of function. nih.govnih.gov Similarly, in conditions like chronic obstructive pulmonary disease (COPD), impaired mitochondrial structure and function lead to excessive ROS production, contributing to inflammation and lung damage. mdpi.com The link between mitochondrial oxidative stress and various pathologies underscores the need for effective therapeutic strategies that can specifically address this issue. researchgate.net

Rationale for Mitochondria-Specific Targeting

Conventional antioxidants have shown limited efficacy in treating diseases associated with mitochondrial oxidative stress. unife.itnih.gov A major limitation is their inability to preferentially accumulate within mitochondria, the primary site of ROS production. nih.gov To be effective, an antioxidant needs to reach a sufficiently high concentration within this specific organelle. nih.gov

Overview of Mitochondria-Targeted Therapeutic Strategies

Several strategies have been developed to deliver therapeutic agents specifically to mitochondria. nih.govmdpi.com These approaches often exploit the unique properties of the mitochondrial membrane. The most extensively studied strategy involves conjugating an antioxidant molecule to a lipophilic cation, such as the triphenylphosphonium (TPP) cation. nih.govannualreviews.org

Due to the large negative membrane potential across the inner mitochondrial membrane, these positively charged molecules are drawn into and accumulate within the mitochondrial matrix. nih.govdrugbank.com This allows for a significant concentration of the antioxidant at the site where it is most needed. nih.govdrugbank.com Mitoquinone (B1252181) (MitoQ) is a prime example of this strategy, where the antioxidant ubiquinone is attached to a TPP cation. nih.govdrugbank.com

Other strategies for mitochondrial targeting include the use of:

Peptide-based carriers: Specific peptides, known as mitochondria-penetrating peptides (MPPs) or Szeto-Schiller (SS) peptides, can be used to carry therapeutic molecules into mitochondria. mdpi.comacs.org

Liposome-encapsulated MTAs: Encapsulating antioxidants within liposomes that are designed to fuse with mitochondrial membranes is another delivery method. nih.govresearchgate.net

Nanoparticle-based systems: Nanoparticles can be engineered to specifically target and deliver drugs to mitochondria, offering a platform to overcome challenges in cancer therapy and other diseases. rsc.org

These strategies aim to enhance the therapeutic efficacy of antioxidants by ensuring they reach their intended subcellular target. nih.gov

Research Findings on Mitoquinone

Mitoquinone, a mitochondria-targeted derivative of coenzyme Q10, has been the subject of numerous studies to evaluate its potential in mitigating mitochondrial oxidative damage. eurekaselect.com

| Area of Research | Key Findings | Model System | Reference |

|---|---|---|---|

| Neurodegenerative Disease | Shows promise in experimental models by protecting against mitochondrial oxidative damage. A Phase 2 clinical trial for Parkinson's disease has been completed. | Experimental models, Human clinical trial | nih.govdrugbank.com |

| Cardiovascular Health | Improved vascular function in healthy older adults by enhancing arterial dilation and reducing oxidative stress. | Human clinical trial | mitoq.commitoq.com |

| Chronic Obstructive Pulmonary Disease (COPD) | Mitoquinone and other MTAs show potential by reducing apoptosis and protecting against mtDNA damage more effectively than non-targeted antioxidants. | In vitro (human dermal fibroblasts) | mdpi.com |

| Kidney Protection | Protected renal tubular cells and rat kidneys from cold storage injury by decreasing oxidant production and preventing mitochondrial dysfunction. | In vitro (renal cells), Ex vivo (rat kidneys) | nih.govresearchgate.net |

| Exercise Performance | Supplementation improved exercise performance and protected against exercise-induced DNA damage in healthy individuals. | Human clinical trials | mitoq.com |

| Multiple Sclerosis (MS) | A clinical trial is evaluating the effect of MitoQ on fatigue in MS patients. | Human clinical trial | centerwatch.com |

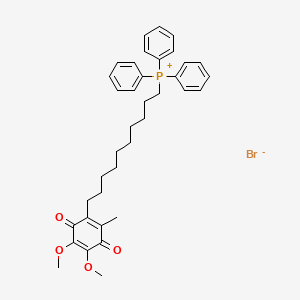

Structure

2D Structure

Properties

CAS No. |

336184-91-9 |

|---|---|

Molecular Formula |

C37H44BrO4P |

Molecular Weight |

663.6 g/mol |

IUPAC Name |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C37H44O4P.BrH/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

DMRUQISFVFDWGE-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |

Origin of Product |

United States |

Mitoquinone Bromide: Design Principles and Mitochondrial Targeting

Structural Design and Analogues

Conjugation of Ubiquinone Moiety to Lipophilic Triphenylphosphonium Cation

Mitoquinone (B1252181) bromide (MitoQ) is a synthetically engineered compound designed to specifically target mitochondria, the primary sites of cellular energy production and a major source of reactive oxygen species (ROS). google.comportlandpress.com The fundamental design principle of MitoQ involves the covalent attachment of a ubiquinone moiety to a lipophilic triphenylphosphonium (TPP) cation. cellphysiolbiochem.comnih.govnih.gov The ubiquinone portion is the active antioxidant component, identical to the antioxidant in Coenzyme Q10. researchgate.netresearchgate.net The TPP cation acts as the delivery vehicle, leveraging its positive charge and lipophilic (fat-soluble) nature to facilitate passage across cellular and mitochondrial membranes. nih.govpnas.orgmedkoo.com This strategic conjugation allows MitoQ to accumulate within mitochondria at concentrations several hundred times higher than in the cytoplasm. pnas.orgfrontiersin.orgingredientsnetwork.com

The TPP cation is a key element in mitochondrial targeting. medkoo.com Its positive charge is delocalized over a large surface area, and its lipophilic character allows it to readily pass through lipid bilayers without the need for specific transport proteins. pnas.org The bromide ion (Br⁻) serves as the counter-ion to the positively charged TPP cation, forming the salt Mitoquinone bromide. ingredientsnetwork.com Analogues of MitoQ have been synthesized, including those with different counter-ions like mesylate. medkoo.commedkoo.com Another related compound is decyltriphenylphosphonium (dTPP), which has a similar structure to MitoQ but lacks the antioxidant ubiquinone moiety and is often used as a control in research to isolate the effects of the TPP cation itself. nih.govfrontiersin.org

Carbon Chain Length Variations and Their Implications in Research

The ubiquinone moiety and the TPP cation in MitoQ are connected by an aliphatic carbon chain. nih.govnih.gov The length of this linker is a critical determinant of the compound's physicochemical properties and its biological activity. pnas.orgresearchgate.net The most common variant of MitoQ features a 10-carbon (C10) alkyl chain. portlandpress.comnih.gov

Research has explored the implications of varying this carbon chain length. The hydrophobicity, or "oiliness," of the molecule is directly influenced by the chain length; longer chains lead to greater hydrophobicity. researchgate.net This property, in turn, affects the rate and extent of mitochondrial uptake. researchgate.net For instance, a MitoQ derivative with a 3-carbon linker has a significantly lower octanol-PBS partition coefficient (a measure of hydrophobicity) of 2.8 compared to the 160 of the C10 version (MitoQ). pnas.org

The carbon chain length can also impact the molecule's interaction with the mitochondrial inner membrane and its antioxidant efficacy. google.com Studies have synthesized and evaluated MitoQ analogues with chain lengths of 3, 5, 10, and 15 carbons. researchgate.netgoogle.com It has been suggested that modulating the chain length can fine-tune the balance between membrane binding and penetration of the phospholipid bilayer. researchgate.net While a certain level of hydrophobicity is necessary for efficient mitochondrial accumulation, excessive hydrophobicity can also have drawbacks. researchgate.net The optimal chain length for antioxidant activity has been suggested to be 10 carbons. acs.org

| Compound | Carbon Chain Length | Octanol/PBS Partition Coefficient |

| MitoQ-C3 | 3 | 2.8 pnas.org |

| MitoQ-C10 (MitoQ) | 10 | ~160 google.com |

Mechanisms of Selective Mitochondrial Accumulation

Role of Mitochondrial Membrane Potential (ΔΨm)

The primary driving force for the selective accumulation of this compound within mitochondria is the large mitochondrial membrane potential (ΔΨm). cellphysiolbiochem.comnih.govfrontiersin.org Healthy, respiring mitochondria maintain a significant electrical potential across their inner membrane, which is negative on the inside (the mitochondrial matrix) relative to the outside (the intermembrane space and cytosol). pnas.orgnih.gov This potential typically ranges from -150 to -180 mV. nih.gov

The positively charged triphenylphosphonium (TPP) cation of MitoQ is drawn across the inner mitochondrial membrane by this strong negative charge. pnas.orgnih.gov According to the Nernst equation, for every 61.5 mV of membrane potential, there is a 10-fold increase in the accumulation of a monovalent cation like TPP. mdpi.com This electrochemical gradient allows MitoQ to concentrate in the mitochondrial matrix to levels that can be 100- to 1000-fold higher than in the cytoplasm. frontiersin.orgingredientsnetwork.com This dramatic accumulation is a key feature of its design, enabling the antioxidant ubiquinone moiety to reach its target site at high concentrations. medkoo.com The dependence of this accumulation on ΔΨm is demonstrated by the fact that mitochondrial uncouplers, which dissipate the membrane potential, prevent the uptake of MitoQ. nih.gov

Permeation of Cellular and Mitochondrial Membranes

The journey of this compound to the mitochondrial matrix involves crossing two primary barriers: the plasma membrane of the cell and the inner mitochondrial membrane. The lipophilic nature of the TPP cation is crucial for this process. nih.govpnas.org It allows the molecule to pass directly through the lipid bilayers of these membranes, bypassing the need for specific transporters. pnas.org

The process is a stepwise accumulation. First, the cell's own plasma membrane potential, which is also negative on the inside (around -30 to -40 mV), drives an initial 5- to 10-fold accumulation of MitoQ from the extracellular space into the cytoplasm. pnas.orgnih.gov Once in the cytoplasm, the much larger mitochondrial membrane potential takes over, driving the further, massive accumulation into the mitochondrial matrix. pnas.orgfrontiersin.org The hydrophobicity imparted by both the TPP cation and the alkyl chain facilitates this movement through the non-polar, lipid-rich interior of the membranes. researchgate.net

Intramitochondrial Concentration Dynamics

Once inside the mitochondria, this compound does not remain static. It exists in a dynamic equilibrium between the mitochondrial matrix and the cytoplasm. pnas.org The accumulated MitoQ adsorbs to the inner mitochondrial membrane, with the TPP cation situated near the membrane surface and the ubiquinone tail extending into the lipid core. portlandpress.com

Within the mitochondria, the ubiquinone moiety of MitoQ is reduced to its active antioxidant form, ubiquinol (B23937) (MitoQH2), primarily by Complex II of the electron transport chain. portlandpress.comnih.gov This active form can then neutralize reactive oxygen species, protecting mitochondrial components like lipids from oxidative damage. researchgate.net After detoxifying a ROS, the ubiquinol is oxidized back to ubiquinone, which can then be re-reduced by the respiratory chain, effectively recycling its antioxidant activity. researchgate.netmdpi.com The concentration of MitoQ within the mitochondria can reach levels high enough to influence mitochondrial function, such as by causing a rapid but sustained depolarization of the mitochondrial membrane at certain concentrations. nih.gov The steady-state concentration within the mitochondria is a balance between the rate of uptake, driven by the membrane potential, and the rates of any potential efflux or metabolic modification. pnas.org

Comparative Analysis with Non-Targeted Antioxidants and Coenzyme Q10

The defining characteristic of this compound (MitoQ) is its targeted delivery to mitochondria, a feature that sets it apart from non-targeted antioxidants and its natural analogue, Coenzyme Q10 (CoQ10). google.comgoogle.com This specificity is achieved by chemically linking a ubiquinone moiety, the active antioxidant part of CoQ10, to a lipophilic triphenylphosphonium (TPP+) cation via a ten-carbon alkyl chain. researchgate.netfrontiersin.org

The large negative membrane potential across the inner mitochondrial membrane drives the accumulation of the positively charged MitoQ inside the mitochondria, reaching concentrations several hundred-fold higher than in the cytoplasm. google.comfrontiersin.orgdrugbank.com This strategic accumulation at the primary site of reactive oxygen species (ROS) production is believed to enhance its antioxidant efficacy compared to antioxidants that are randomly dispersed throughout the cell. google.comgoogle.com

In contrast, conventional antioxidants like Vitamin E and CoQ10 lack this specific targeting mechanism. google.comtandfonline.com While effective as antioxidants, their ability to reach and protect mitochondria is limited by factors such as high lipophilicity, large molecular weight, and poor aqueous solubility, which can hinder their bioavailability and intracellular distribution. tandfonline.comgoogle.com For instance, the octanol:water partition coefficient, a measure of lipophilicity, is significantly different between these compounds, highlighting their varied abilities to traverse biological membranes. google.com

Table 1: Comparison of Partition Coefficients

| Compound | Partition Coefficient (Octanol:Water) |

|---|---|

| Mitoquinone | ~160 |

| Idebenone | 3.1 x 10³ |

| Coenzyme Q10 | 1.8 x 10²⁰ |

Data sourced from patent information, indicating relative lipophilicity. google.com

Research has shown that this targeted approach can translate to significantly greater potency. For example, MitoQ has been reported to be approximately 800 times more effective as an antioxidant than the non-targeted antioxidant idebenone. mdpi.comresearchgate.net This enhanced efficacy is attributed to its ability to concentrate at the inner mitochondrial membrane, where it can effectively scavenge ROS and protect against lipid peroxidation. mdpi.commdpi.com

The mechanism of action of MitoQ within the mitochondria involves a recycling process. Its reduced form, mitoquinol (B50710), acts as the antioxidant, and upon neutralizing a free radical, it is oxidized to mitoquinone. This oxidized form can then be reduced back to the active ubiquinol form by Complex II of the electron transport chain, allowing it to function as a catalytic antioxidant. mdpi.comnih.gov This recycling is a key advantage over antioxidants like Vitamin E, which are not catalytically regenerated. nih.gov

Table 2: Comparative Efficacy in Inhibiting Oxidative Damage

| Compound | IC₅₀ (Concentration for 50% inhibition) |

|---|---|

| Mitoquinone-C10 | 210 nM |

| Vitamin E | 36 nM |

| Bromobutyltriphenylphosphonium bromide (non-antioxidant targeting moiety) | 47 µM |

This table presents data from a specific in vitro study measuring the inhibition of oxidative damage. The lower the IC₅₀ value, the more potent the antioxidant in this assay. google.com

It is important to note that while the TPP+ cation is crucial for mitochondrial targeting, it can also exert biological effects independent of the antioxidant moiety. researchgate.netfrontiersin.org Studies comparing MitoQ to its non-antioxidant analogue, decyltriphenylphosphonium (dTPP), have been conducted to delineate the specific effects of the ubiquinone portion. core.ac.ukresearchgate.net These investigations have revealed that in some contexts, both MitoQ and dTPP can have similar effects, suggesting that the TPP+ cation itself can influence cellular processes. frontiersin.orgcore.ac.uk

Mechanisms of Antioxidant Action and Redox Regulation

Direct Reactive Oxygen Species (ROS) Scavenging

The primary antioxidant function of MitoQ lies in its ability to directly neutralize harmful reactive oxygen species (ROS) within the mitochondria. This is predominantly carried out by its reduced form, mitoquinol (B50710) (MitoQH2).

MitoQ is an effective scavenger of the superoxide (B77818) anion (O2•−), a primary ROS produced by the mitochondrial electron transport chain (ETC). mdpi.comliverpool.ac.uk The ubiquinol (B23937) moiety of MitoQ can donate a hydrogen atom to the superoxide radical, converting it to hydrogen peroxide, which is then detoxified to water by other mitochondrial enzymes. mdpi.com This process oxidizes mitoquinol to a ubisemiquinone (B1233062) intermediate, which can then be recycled back to its active ubiquinol form. mdpi.com While primarily acting as an antioxidant, under certain conditions, partially reduced forms of MitoQ can interact with oxygen to produce superoxide, indicating a potential pro-oxidant effect. mdpi.com

MitoQ has been shown to effectively scavenge peroxynitrite, a highly reactive and damaging nitrogen species formed from the reaction of superoxide with nitric oxide. mdpi.comresearchgate.net The antioxidant properties of MitoQ's ubiquinol component allow it to react with and neutralize peroxynitrite, thereby preventing damage to mitochondrial lipids, proteins, and DNA. mdpi.comresearchgate.net This protective action against peroxynitrite-induced damage is a key aspect of its therapeutic potential. mdpi.com

MitoQ provides significant protection against lipid peroxidation, a destructive process where ROS attack lipids in mitochondrial membranes, leading to the formation of reactive lipid species and subsequent cellular damage. mdpi.comfrontiersin.orgportlandpress.com The lipophilic nature of MitoQ allows it to position itself within the mitochondrial inner membrane, where its ubiquinol moiety can effectively intercept and neutralize lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation. mdpi.comportlandpress.com This action helps to maintain the integrity and function of mitochondrial membranes. mdpi.com

| Reactive Species Targeted by Mitoquinone (B1252181) | Mechanism of Action | References |

| Superoxide Anion (O2•−) | Donation of a hydrogen atom from the ubiquinol moiety, converting superoxide to hydrogen peroxide. | mdpi.commdpi.com |

| Peroxynitrite | Direct reaction with and neutralization of peroxynitrite by the ubiquinol component. | mdpi.comresearchgate.netresearchgate.net |

| Reactive Lipid Species | Interception and neutralization of lipid peroxyl radicals within the mitochondrial membrane. | mdpi.comfrontiersin.orgportlandpress.com |

Regeneration and Recycling by the Electron Transport Chain (ETC)

A crucial feature of MitoQ's mechanism is its ability to be regenerated and recycled by the mitochondrial ETC, which sustains its antioxidant capacity.

After the ubiquinol form of MitoQ (MitoQH2) scavenges a radical and becomes oxidized to ubiquinone (MitoQ), it can be efficiently reduced back to its active antioxidant form. portlandpress.comgoogle.com This reduction is primarily carried out by Complex II (succinate dehydrogenase) of the ETC. mdpi.comportlandpress.comgoogle.com By accepting electrons from Complex II, the oxidized MitoQ is recycled back to mitoquinol, ready to neutralize more ROS. portlandpress.com This recycling process is vital for its sustained antioxidant efficacy. google.com

MitoQ participates in the continuous redox cycling of ubiquinone and ubiquinol within the mitochondrial inner membrane. mdpi.commdpi.com The oxidized form, mitoquinone, is reduced to the active antioxidant, mitoquinol, by the respiratory chain. portlandpress.commdpi.com This constant recycling ensures a ready pool of the active antioxidant to combat oxidative stress. mdpi.com Unlike the endogenous coenzyme Q10, mitoquinone is not readily oxidized by Complex III of the ETC, which may contribute to its effectiveness. mdpi.com However, it's important to note that this redox cycling can, under certain circumstances, lead to the production of superoxide, highlighting a potential pro-oxidant role. semanticscholar.orgnih.gov

Modulation of Endogenous Antioxidant Systems and Signaling Pathways

Mitoquinone bromide (MitoQ) exerts its antioxidant effects not only by direct radical scavenging but also by modulating the cell's own defense mechanisms. This involves the activation of key signaling pathways and influencing the levels of crucial endogenous antioxidants.

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.commdpi.com Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes through the antioxidant response element (ARE). mdpi.comsemanticscholar.org Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of protective genes. mdpi.com

Research has demonstrated that MitoQ treatment can promote the expression and activation of Nrf2. nih.gov This activation is a key mechanism by which MitoQ enhances cellular antioxidant capacity beyond its direct scavenging activity. researchgate.net Studies in various cell models, including chondrocytes and vascular smooth muscle cells, have confirmed that MitoQ-mediated Nrf2 activation leads to increased expression of downstream target genes. mdpi.comnih.gov These include enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), and the catalytic subunit of glutamate-cysteine ligase (γ-GCLC). researchgate.net By upregulating these cytoprotective proteins, MitoQ helps to fortify cells against oxidative damage, reduce inflammation, and maintain redox homeostasis. mdpi.comnih.gov The protective effects of MitoQ in certain conditions, such as against intestinal ischemia-reperfusion injury, have been shown to be partially blocked when Nrf2 is silenced, highlighting the critical role of this pathway in MitoQ's mechanism of action. researchgate.netnih.gov

Table 1: Research Findings on Mitoquinone (MitoQ) and Nrf2/ARE Pathway Activation

| Model System | Key Findings | Reference |

| Interleukin (IL)-1β-induced OA chondrocytes | MitoQ activated the Nrf2 pathway, and silencing Nrf2 weakened MitoQ's protective effects. | nih.govresearchgate.net |

| Vascular Smooth Muscle Cells | MitoQ attenuates vascular calcification by suppressing oxidative stress through the Nrf2-mediated antioxidant pathway. | mdpi.com |

| Intestinal Epithelial Cells (IECs) | MitoQ's protective effects were associated with the upregulation of Nrf2-dependent antioxidant genes (HO-1, NQO-1, γ-GCLC); Nrf2 siRNA partially blocked these effects. | researchgate.net |

| Canine Mammary Gland Tumor Cells | MitoQ was reported to activate the Keap1-Nrf2 pathway, leading to heightened Nrf2 activity. | mdpi.com |

Glutathione (B108866) (GSH) is a critical, non-enzymatic antioxidant found in virtually all cells, where it plays a vital role in detoxification, antioxidant defense, and maintaining the cellular redox environment. The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular oxidative stress.

This compound has been shown to positively influence cellular glutathione levels. In various models of oxidative stress, treatment with MitoQ helps to prevent the depletion of GSH and maintain a healthy GSH/GSSG ratio. cellphysiolbiochem.comnih.gov For instance, in pancreatic β-cells exposed to hyperglycemic conditions, which typically causes a decrease in GSH, treatment with MitoQ restored GSH levels. cellphysiolbiochem.com Similarly, in a transgenic mouse model of Alzheimer's disease, long-term MitoQ treatment prevented the significant decrease in the GSH/GSSG ratio observed in the brains of untreated mice. nih.gov Furthermore, in studies involving human umbilical vein endothelial cells (HUVECs), MitoQ was able to reverse the decrease in GSH levels caused by prolonged exposure to nitroglycerin. ahajournals.org This ability to preserve or restore the primary cellular antioxidant buffer is a significant aspect of its protective mechanism.

Table 2: Research Findings on the Influence of Mitoquinone (MitoQ) on Glutathione (GSH)

| Model System | Condition | Effect of MitoQ | Reference |

| Pancreatic β-cell line (INS-1E) | Hyperglycemia | Prevented the decrease in GSH levels. | cellphysiolbiochem.com |

| 3xTg-AD Mouse Brain (Alzheimer's Model) | Aging/Disease Progression | Prevented the decrease in the GSH/GSSG ratio. | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Nitroglycerin-induced tolerance | Reversed the decrease in GSH levels. | ahajournals.org |

| Rat Heart Myoblasts (H9c2 cells) | Ketamine-ethanol combination | Increased GSH and glutathione peroxidase levels. | researchgate.net |

Mitigation of Oxidative Damage to Mitochondrial Components

As a mitochondria-targeted antioxidant, this compound's primary role is to protect the components of this organelle from the damaging effects of excessive reactive oxygen species (ROS) generated during cellular respiration and pathological states. mdpi.comgoogle.com Its unique structure, featuring a ubiquinone moiety attached to a lipophilic triphenylphosphonium (TPP⁺) cation, allows it to accumulate several hundred-fold within the mitochondrial matrix, placing it at the main site of ROS production. cellphysiolbiochem.comingredientsnetwork.comfrontiersin.org This strategic positioning enables it to effectively neutralize radicals and inhibit oxidative damage to mitochondrial lipids, proteins, and DNA. mdpi.com

MitoQ is particularly effective at preventing mitochondrial lipid peroxidation, the process where free radicals attack lipids in the mitochondrial membranes, leading to membrane damage and dysfunction. mdpi.comcellphysiolbiochem.commdpi.com The ubiquinol form of MitoQ acts as a chain-breaking antioxidant within the lipid bilayer, protecting critical lipids like cardiolipin (B10847521) from peroxidation. mdpi.commdpi.com Studies have demonstrated MitoQ's ability to reduce levels of malondialdehyde (MDA), a key marker of lipid peroxidation. nih.gov

Beyond lipids, MitoQ also helps to shield other mitochondrial components. It has been shown to inhibit oxidative damage to mitochondrial proteins and DNA (mtDNA). mdpi.com Damage to mtDNA is particularly detrimental as it can impair the synthesis of essential proteins for the electron transport chain, leading to a vicious cycle of further ROS production and mitochondrial dysfunction. nih.govspandidos-publications.com Research has shown that MitoQ pretreatment can significantly reduce the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage, within mitochondria following cellular stress. researchgate.netnih.gov This protection helps to preserve mtDNA integrity, maintain the function of the electron transport chain, and prevent the initiation of cell death pathways. spandidos-publications.commdpi.com

Table 3: Research Findings on Mitoquinone (MitoQ) Mitigation of Mitochondrial Oxidative Damage

| Component | Damage Marker | Model System | Key Findings | Reference |

| Mitochondrial Lipids | Malondialdehyde (MDA) | 3xTg-AD Mouse Brain (Alzheimer's Model) | Prevented increased lipid peroxidation (MDA levels). | nih.gov |

| Mitochondrial Lipids | Lipid Peroxidation | Pancreatic β-cells | Prevents lipid peroxidation under oxidative stress conditions. | cellphysiolbiochem.com |

| Mitochondrial DNA (mtDNA) | 8-hydroxyguanine (8-OHdG) | Intestinal Epithelial Cells (IECs) | Attenuated I/R-induced increases in 8-OHdG content and prevented reductions in mtDNA copy number. | researchgate.netnih.gov |

| Mitochondrial Proteins | Protein Oxidation | Skeletal Muscle | Implied to protect against myofibrillar protein oxidation by reducing hydrogen peroxide generation. | mdpi.com |

Cellular and Molecular Effects

Mitochondrial Bioenergetics and Function

Maintenance and Restoration of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. Mitoquinone (B1252181) bromide has been shown to have a dual effect on ΔΨm, depending on the cellular context and concentration. In some instances, MitoQ can induce a slight depolarization of the mitochondrial membrane, which may be attributed to its interaction with the electron transport chain mdpi.comnih.gov.

Conversely, and more significantly in pathological states, MitoQ is recognized for its ability to restore a compromised mitochondrial membrane potential. In models of cellular stress, such as in neurodegenerative diseases or ischemia-reperfusion injury, where mitochondrial dysfunction leads to a loss of ΔΨm, MitoQ treatment has been demonstrated to prevent this decline nih.govnih.gov. For instance, in cortical neurons exposed to β-amyloid, a peptide implicated in Alzheimer's disease, MitoQ prevented the loss of mitochondrial membrane potential nih.gov. Similarly, in a model of renal ischemia/reperfusion, MitoQ treatment restored the mitochondrial membrane potential in injured kidney cells nih.govnih.gov. This protective effect is crucial for maintaining mitochondrial integrity and preventing cell death.

Impact on ATP Synthesis and Cellular Energy Homeostasis

The primary function of mitochondria is the synthesis of ATP through oxidative phosphorylation, a process that is tightly coupled to the maintenance of the mitochondrial membrane potential. By influencing the electron transport chain, Mitoquinone bromide can modulate ATP production.

Under normal physiological conditions, the interaction of MitoQ with the respiratory chain can lead to a mild decrease in ATP synthesis, potentially due to a slight uncoupling effect or inhibition of respiratory complexes nih.gov. However, in the context of mitochondrial dysfunction where ATP production is already impaired, MitoQ can have a restorative effect. By protecting mitochondria from oxidative damage and helping to maintain the membrane potential, MitoQ can support the continued synthesis of ATP nih.gov. In studies on renal ischemia/reperfusion injury, MitoQ treatment was shown to promote ATP production in cells that had been subjected to oxygen and glucose deprivation nih.gov. This restoration of cellular energy levels is a key component of its therapeutic potential.

Regulation of Mitochondrial Respiratory Chain Complex Activities

This compound directly interacts with the components of the electron transport chain (ETC), although its effects can vary between the different respiratory complexes. It is established that the ubiquinone moiety of MitoQ is reduced to its active ubiquinol (B23937) form by Complex II of the ETC nih.gov.

However, MitoQ has been reported to be a poor substrate for Complex I and Complex III nih.gov. The bulky TPP+ group of the MitoQ molecule may sterically hinder its access to the active sites of these complexes nih.gov. This interaction can lead to an inhibition of electron flow through the ETC, which under certain conditions can decrease mitochondrial respiration mdpi.com. This modulation of the respiratory chain is a key aspect of its mechanism of action, contributing to both its antioxidant effects and its influence on cellular energy metabolism.

| Respiratory Complex | Interaction with this compound | Reference |

| Complex I | Poor substrate; potential for inhibition. | nih.gov |

| Complex II | Reduces MitoQ to its active ubiquinol form. | nih.gov |

| Complex III | Poor substrate. | nih.gov |

Influence on Mitochondrial Uncoupling Proteins

Mitochondrial uncoupling proteins (UCPs) are a family of proteins that can dissipate the proton gradient across the inner mitochondrial membrane, leading to the production of heat instead of ATP. This process, known as uncoupling, can be a mechanism to reduce the production of reactive oxygen species.

Modulation of Mitochondrial Biogenesis and Dynamics

Mitochondrial biogenesis, the process of generating new mitochondria, and mitochondrial dynamics, the balance between mitochondrial fission and fusion, are critical for maintaining a healthy mitochondrial network. This compound has been shown to influence both of these processes, particularly under conditions of cellular stress.

In the context of ischemia/reperfusion injury, MitoQ has been found to promote mitochondrial biogenesis, contributing to the recovery of mitochondrial function nih.gov. This effect is often linked to the activation of signaling pathways that regulate mitochondrial gene expression.

Furthermore, MitoQ plays a significant role in regulating mitochondrial dynamics. In various models of cellular stress, there is often a shift towards mitochondrial fission, leading to a fragmented mitochondrial network. MitoQ has been shown to counteract this by inhibiting excessive fission nih.gov. For instance, in a cellular model of Parkinson's disease, MitoQ prevented the translocation of the key fission protein, Drp1, to the mitochondria nih.gov. By preserving a more fused and elongated mitochondrial morphology, MitoQ helps to maintain mitochondrial efficiency and protect against cell death. This effect on mitochondrial dynamics is a key aspect of its cytoprotective function researchgate.netnih.gov.

| Cellular Process | Effect of this compound | Key Observations | References |

| Mitochondrial Biogenesis | Promotes | Can stimulate the formation of new mitochondria, particularly in recovery from injury. | nih.gov |

| Mitochondrial Dynamics | Modulates | Inhibits excessive fission and promotes a more fused mitochondrial network under stress. | nih.govresearchgate.netnih.gov |

Cellular Homeostasis and Stress Response

This compound exerts a significant influence on cellular homeostasis, primarily by mitigating oxidative stress and modulating cellular stress response pathways. As a potent antioxidant targeted to the mitochondria, MitoQ is strategically positioned to neutralize reactive oxygen species at their primary source, thereby protecting cellular components from oxidative damage drugbank.com.

In numerous studies, MitoQ has been shown to reduce markers of oxidative stress. For example, in a mouse model of Alzheimer's disease, treatment with MitoQ prevented the increase in lipid peroxidation and the depletion of glutathione (B108866), a major endogenous antioxidant nih.gov. By reducing the burden of oxidative stress, MitoQ helps to maintain a balanced cellular redox environment, which is crucial for normal cellular function.

Reduction of General Cellular Oxidative Stress

This compound's primary mechanism of action is the reduction of oxidative stress, particularly within the mitochondria. As a derivative of coenzyme Q10, it is specifically engineered to concentrate in these organelles, where it scavenges reactive oxygen species (ROS) nih.govresearchgate.netnih.gov. This targeted approach is achieved by attaching a triphenylphosphonium (TPP) cation to the ubiquinone antioxidant moiety, allowing it to accumulate several hundred-fold within the negatively charged mitochondrial matrix compared to untargeted antioxidants drugbank.com.

Once inside the mitochondria, MitoQ participates in a redox cycling mechanism. Its ubiquinone portion is reduced to the active ubiquinol form by the mitochondrial respiratory chain, specifically Complex II pnas.org. This active form then neutralizes ROS, such as superoxide (B77818), peroxyl radicals, and peroxynitrite, thereby protecting mitochondrial components from oxidative damage pnas.orgnih.gov. After donating an electron to a free radical, the oxidized MitoQ can be recycled back to its active form, allowing it to neutralize multiple free radicals nih.gov. This process helps to inhibit lipid peroxidation and preserve mitochondrial function drugbank.compnas.org.

Research has demonstrated that MitoQ treatment can lead to a significant reduction in mitochondrial ROS levels nih.gov. For instance, in a mouse model of colitis, MitoQ administration reduced the increased oxidative stress response, as evidenced by decreased levels of malondialdehyde and 3-nitrotyrosine formation nih.gov. Similarly, in human endothelial cells exposed to inflammatory stimuli, MitoQ was shown to decrease cellular ROS generation researchgate.net. The compound's ability to reduce oxidative damage has been observed across various cell and tissue types, highlighting its broad-spectrum antioxidant potential nih.govresearchgate.netiu.edu.

| Marker | Effect of MitoQ Treatment | Cell/Tissue Model | Reference |

|---|---|---|---|

| Mitochondrial ROS | Decreased | Mouse perihematomal tissue | nih.gov |

| Malondialdehyde (MDA) | Decreased | Mouse colonic tissue | nih.gov |

| 3-Nitrotyrosine | Decreased | Mouse colonic tissue | nih.gov |

| Cellular ROS | Decreased | Human umbilical vein endothelial cells (HUVECs) | researchgate.net |

Regulation of Intracellular Calcium Ion Homeostasis

This compound has been shown to influence intracellular calcium ion homeostasis, primarily by improving the mitochondrial capacity to handle calcium. In a study on heart failure induced by pressure overload, MitoQ treatment was found to improve mitochondrial calcium retention capacity nih.govuni-goettingen.de. This suggests that by preserving mitochondrial health and function, MitoQ helps to prevent pathological increases in intracellular calcium that can lead to cell damage and death.

The interplay between mitochondrial ROS and calcium signaling is a critical aspect of cellular function. Excessive mitochondrial ROS can impair the function of calcium channels and pumps, leading to dysregulated calcium levels. By reducing mitochondrial ROS, MitoQ can indirectly help maintain calcium homeostasis. While the direct mechanisms of MitoQ on specific calcium channels or transporters are not fully elucidated, its primary role as a mitochondrial antioxidant is key to its effects on calcium regulation.

Anti-inflammatory Cellular Mechanisms

This compound exhibits significant anti-inflammatory properties at the cellular level. A key mechanism is the suppression of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines nih.gov. By reducing mitochondrial ROS, which can act as a trigger for NLRP3 inflammasome activation, MitoQ effectively downregulates this inflammatory pathway nih.gov.

This suppression of the NLRP3 inflammasome leads to a decrease in the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) nih.gov. In a mouse model of colitis, MitoQ treatment significantly decreased the levels of these cytokines in colonic tissue nih.gov. In vitro studies using human macrophage-like THP-1 cells also demonstrated a dose-dependent reduction in the release of IL-1β and IL-18 following MitoQ treatment nih.gov.

Furthermore, MitoQ has been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation researchgate.net. In a mouse model of cigarette smoke-induced airway inflammation, MitoQ suppressed the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit researchgate.net. This inhibition of NF-κB activation contributes to the reduction of pro-inflammatory mediators. Studies have also shown that MitoQ can decrease the production of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) researchgate.netresearchgate.net.

| Inflammatory Mediator/Pathway | Effect of MitoQ Treatment | Model System | Reference |

|---|---|---|---|

| NLRP3 Inflammasome | Suppressed activation | Mouse model of colitis | nih.gov |

| IL-1β | Decreased levels/release | Mouse colonic tissue, Human THP-1 cells | nih.gov |

| IL-18 | Decreased levels/release | Mouse colonic tissue, Human THP-1 cells | nih.gov |

| NF-κB Pathway | Inhibited activation | Mouse model of airway inflammation | researchgate.net |

| TNF-α | Decreased levels | Mouse bronchoalveolar lavage fluid | researchgate.net |

| IL-6 | Decreased levels | Mouse bronchoalveolar lavage fluid | researchgate.net |

Regulation of Apoptotic Pathways

This compound plays a significant role in the regulation of apoptosis, or programmed cell death, primarily through its protective effects on mitochondria. By mitigating mitochondrial oxidative stress, MitoQ can inhibit the initiation and progression of the intrinsic apoptotic pathway.

A critical step in the intrinsic apoptotic pathway is the translocation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, from the cytosol to the mitochondrial outer membrane. This event leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol.

Studies have shown that this compound can inhibit the translocation of Bax to the mitochondria. In a mouse model of traumatic brain injury, treatment with MitoQ reduced the translocation of Bax protein to the mitochondria. This inhibitory effect on Bax translocation helps to maintain mitochondrial integrity and prevent the downstream activation of apoptotic caspases.

Caspases are a family of proteases that execute the process of apoptosis. The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis. This compound has been demonstrated to modulate the activation of these caspases.

In canine mammary gland tumor cells, treatment with MitoQ led to an increase in the levels of cleaved caspase-3, indicating an induction of apoptosis in cancer cells. Conversely, in models of pathological cell death, such as that induced by lipopolysaccharide, MitoQ has been shown to prevent caspase activation, thereby inhibiting apoptosis and increasing cell survival researchgate.net. This dual role highlights the context-dependent effects of MitoQ on apoptosis, promoting it in cancer cells while preventing it in healthy cells under stress.

The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to cellular stress, including oxidative stress. Phosphorylation of p53 is a key step in its activation. Research on canine mammary gland tumor cells has shown that treatment with this compound leads to increased levels of phospho-p53. This suggests that in a cancerous context, MitoQ can promote the activation of the p53-mediated apoptotic pathway, contributing to its anti-tumor effects.

Cytochrome c Release Inhibition

This compound (MitoQ) has been shown to inhibit the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis. In a study investigating the effects of MitoQ on traumatic brain injury, treatment with the compound reduced the cytosolic release of cytochrome c. semanticscholar.org This inhibitory effect on cytochrome c release is associated with the attenuation of the mitochondrial apoptotic pathway. semanticscholar.org The mechanism involves preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, which would otherwise increase the permeability of the mitochondrial membrane and lead to the release of cytochrome c. semanticscholar.org By inhibiting this release, MitoQ helps to prevent the subsequent activation of caspases that lead to programmed cell death. semanticscholar.orgmdpi.com

Modulation of Autophagic Processes

This compound actively modulates autophagic processes within cells. Research indicates that MitoQ can induce autophagy, the cellular process of degrading and recycling cellular components. nih.govnih.gov This induction of autophagy has been observed in various cell types, including human hepatoma (HepG2) cells. nih.gov The mechanism behind this modulation is linked to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. nih.govnih.gov The activation of AMPK, a key energy sensor, leads to the downregulation of mTOR, which in turn initiates the formation of autophagosomes. nih.gov This process allows for the turnover of damaged organelles and adaptation to cellular stress. nih.gov

Cell Cycle Progression Regulation

This compound has demonstrated significant effects on the regulation of cell cycle progression, primarily by inducing cell cycle arrest. mdpi.comresearchgate.netnih.gov This regulatory action is a key component of its anti-proliferative effects observed in cancer cells. mdpi.comresearchgate.net

G1/S Phase Cell Cycle Arrest

Studies have shown that treatment with this compound can hinder the progression of the cell cycle, specifically causing an arrest at the G1/S phase transition. nih.govresearchgate.net This effect has been observed in canine mammary gland tumor cells, where MitoQ treatment led to a halt in cell progression from the G1 to the S phase. mdpi.comresearchgate.net In human breast cancer cells (MDA-MB-231), MitoQ also induced a G1/S phase arrest, with an increased percentage of cells accumulating in the G1 phase following treatment. nih.gov This arrest prevents cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. nih.govresearchgate.net

Phosphorylation of Checkpoint Kinases (Chk1, Chk2)

A key mechanism through which this compound induces cell cycle arrest is by activating cell cycle checkpoint kinases. Research has shown that in response to MitoQ treatment, there is a significant phosphorylation of checkpoint kinase 1 (Chk1) and checkpoint kinase 2 (Chk2). nih.gov Specifically, in MDA-MB-231 breast cancer cells, exposure to MitoQ resulted in the phosphorylation of Chk1 at serine residues 317 and 345, and Chk2 at threonine residue 68. nih.gov The activation of these checkpoint kinases is crucial for maintaining the integrity of the cell cycle and can trigger apoptosis in response to cellular stress. nih.gov

Specific Signaling Pathway Modulation

Extracellular Signal-Regulated Kinase (ERK) Pathway

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating various cellular processes, including proliferation, differentiation, and survival. While direct and extensive research on the specific modulatory effects of this compound on the ERK pathway is an emerging area, its influence on mitochondrial function and reactive oxygen species (ROS) production suggests a potential for interaction. The ERK pathway can be activated by oxidative stress, and since MitoQ is a mitochondria-targeted antioxidant designed to modulate mitochondrial ROS, it may indirectly influence ERK signaling. nih.gov For instance, in some cellular contexts, ROS-induced phosphorylation of mitochondrial ERK can lead to changes in mitochondrial permeability and the initiation of apoptosis. nih.gov Therefore, by altering the mitochondrial redox environment, MitoQ could potentially modulate the activity of the ERK pathway, although the precise mechanisms and downstream consequences of this interaction require further investigation.

Protein Kinase B (AKT) Pathway

The Protein Kinase B (AKT) signaling pathway is a critical regulator of diverse cellular processes, including cell survival, growth, proliferation, and metabolism. The activity of this pathway is often altered in various diseases, including cancer. Research into the effects of this compound on the AKT pathway has revealed context-dependent modulation, with evidence suggesting both inhibitory and activatory roles depending on the cellular environment and pathological condition.

In the context of cancer, studies have demonstrated that this compound can suppress the activation of the AKT pathway. Specifically, in canine mammary gland tumor cells, treatment with Mitoquinone (MitoQ) led to a significant decrease in the phosphorylation of AKT. nih.gov Phosphorylation is a key step in the activation of AKT, and its reduction indicates an inhibition of the pathway's signaling cascade. This inhibitory effect on AKT phosphorylation contributes to the anti-proliferative and pro-apoptotic effects of this compound observed in these cancer cells. nih.gov

Conversely, in a model of sepsis-induced acute lung injury in rats, this compound treatment was found to activate the PI3K/Akt/GSK-3β/mTOR pathway. nih.gov This activation was associated with a protective effect, including increased survival rates and alleviation of pulmonary edema. nih.gov The treatment markedly increased the expression of phosphorylated Akt (p-Akt), suggesting that in this inflammatory condition, this compound promotes cell survival and tissue protection through the activation of the AKT pathway. nih.gov

These findings highlight the nuanced and context-specific nature of this compound's interaction with the AKT pathway. In cancer cells, its inhibitory effect on AKT signaling appears to be a key mechanism of its anti-tumor activity. In contrast, in conditions of acute inflammatory stress, it may promote tissue protection by activating this same pathway.

Table 1: Effect of Mitoquinone (MitoQ) on AKT Phosphorylation in Canine Mammary Tumor Cells

| Cell Line | Treatment | Phosphorylated AKT (Normalized to Total AKT) |

| CMT-U27 | Control | 1.0 |

| MitoQ (5 µM) | ~0.4 | |

| MitoQ (10 µM) | ~0.2 | |

| CF41.Mg | Control | 1.0 |

| MitoQ (5 µM) | ~0.5 | |

| MitoQ (10 µM) | ~0.3 |

Data adapted from a study on canine mammary gland tumor cells, showing a dose-dependent decrease in AKT phosphorylation after 24 hours of MitoQ treatment. The values represent the quantified protein levels normalized to the total protein form. nih.gov

β-Catenin Signaling Pathway

The β-catenin signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and cancer. The central molecule of this pathway, β-catenin, is tightly regulated by a "destruction complex" composed of proteins including Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β). In the absence of Wnt signaling, this complex facilitates the phosphorylation and subsequent degradation of β-catenin, keeping its cytoplasmic levels low.

This compound has been shown to modulate the β-catenin signaling pathway through direct interaction with its regulatory components. In a murine model of steroid-insensitive asthma, Mitoquinone (MitoQ) was found to ameliorate airway inflammation by stabilizing the β-catenin destruction complex. nih.gov This stabilization prevents the disintegration of the complex, thereby promoting the degradation of β-catenin and inhibiting its activation. nih.gov The study indicated that by preserving the integrity of the destruction complex, this compound effectively downregulates β-catenin signaling, leading to a reduction in airway inflammation. nih.gov

Furthermore, in the context of cancer, research has demonstrated that this compound can significantly decrease the expression of β-catenin. In human pancreatic cancer cell lines, PANC1 and MIA PaCa-2, treatment with MitoQ resulted in a notable reduction in β-catenin protein levels. nih.gov This decrease in β-catenin expression is associated with an inhibition of cancer cell clonogenicity and the expression of stem cell markers, suggesting that the downregulation of the β-catenin pathway is a key aspect of this compound's anti-cancer effects in this context. nih.gov

These findings suggest that a primary mechanism by which this compound influences the β-catenin pathway is by promoting its degradation, either by stabilizing the destruction complex or by other means that lead to reduced protein expression.

Table 2: Effect of Mitoquinone (MitoQ) on β-Catenin Expression in Human Pancreatic Cancer Cells

| Cell Line | Treatment | Relative β-Catenin Expression |

| PANC1 | Control | 100% |

| MitoQ (500 nM) | Significantly Decreased | |

| MIA PaCa-2 | Control | 100% |

| MitoQ (500 nM) | Significantly Decreased |

Data based on a study on human pancreatic cancer cells treated with 500 nM of MitoQ for 48 hours. The expression of β-catenin was determined by Western blot analysis. nih.gov

Preclinical Research Applications and Investigational Therapeutic Potential in Vitro and in Vivo Models

Neurodegenerative Disorders Research

Mitochondrial dysfunction is a key factor in the pathogenesis of several neurodegenerative diseases. imrpress.com MitoQ has been investigated in various preclinical models for its potential to mitigate neuronal damage and functional decline associated with these conditions. researchgate.netmedkoo.com

Neuroprotective Effects in Experimental Models

In various experimental models of neurological damage, MitoQ has demonstrated protective effects. For instance, in models of traumatic brain injury (TBI), administration of MitoQ has been shown to improve neurological outcomes, reduce cerebral edema, and decrease apoptosis by mitigating oxidative damage. nih.gov It is suggested that these protective effects are mediated, at least in part, through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of antioxidant enzymes. nih.gov Studies using in vitro models of hydrogen peroxide-induced neurotoxicity in SH-SY5Y neuroblastoma cells have also shown that pretreatment with MitoQ can protect cells by increasing viability, preserving mitochondrial integrity, and upregulating antioxidant genes. aub.edu.lb Furthermore, in a rat model of lead-induced neurotoxicity, MitoQ was found to alleviate mitochondrial dysfunction, reduce caspase activity, and suppress lipid peroxidation and protein oxidation. researchgate.netnih.gov

Models of Parkinson's Disease

Mitochondrial dysfunction and oxidative stress are central to the degeneration of dopaminergic neurons in Parkinson's disease (PD). nih.gov Preclinical studies have explored MitoQ's potential in various PD models. In cellular models using neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), MitoQ has been shown to protect dopaminergic cells from neuronal loss, reduce mitochondrial fragmentation, and inhibit apoptotic pathways. mdpi.commdpi.comnih.gov Specifically, in a 6-OHDA-induced PD model, MitoQ was found to enhance mitochondrial fusion by upregulating Mfn2 expression through the activation of PGC-1α, thereby protecting dopaminergic neurons. nih.govfrontiersin.org In vivo studies using MPTP-treated mice, a common preclinical model of PD, demonstrated that MitoQ treatment could inhibit the loss of striatal dopamine (B1211576), preserve mitochondrial function, and improve motor function. nih.gov

Table 1: Effects of Mitoquinone (B1252181) Bromide in Preclinical Models of Parkinson's Disease

| Model Type | Model Name | Key Findings | Reference(s) |

| In Vitro | 6-OHDA-treated SH-SY5Y cells | Reduced mitochondrial fragmentation. | mdpi.commdpi.com |

| In Vitro | MPP+-treated dopaminergic cells | Reversed loss of tyrosine hydroxylase, stabilized membrane potential, and reduced caspase-3 activation. | nih.gov |

| In Vitro | 6-OHDA-treated SN4741 cells | Upregulated Mfn2 and promoted mitochondrial fusion. | nih.gov |

| In Vivo | MPTP-treated mice | Inhibited loss of striatal dopamine and its metabolites, and preserved locomotor activity. | nih.gov |

| In Vivo | 6-OHDA-treated mice | Rescued the decrease of Mfn2 expression and the loss of dopaminergic neurons. | nih.gov |

Models of Alzheimer's Disease and Cognitive Dysfunction

The pathology of Alzheimer's disease (AD) is closely linked to mitochondrial dysfunction and oxidative damage, with beta-amyloid (Aβ) peptides playing a crucial role. jneurosci.org Preclinical research suggests MitoQ may offer therapeutic benefits. In vitro studies have shown that MitoQ can protect cortical neurons from Aβ-induced toxicity, preventing the production of reactive species and the loss of mitochondrial membrane potential. jneurosci.orgresearchgate.net In transgenic mouse models of AD, long-term treatment with MitoQ has been shown to prevent cognitive decline, reduce oxidative stress, decrease Aβ accumulation, and lessen synaptic loss and astrogliosis. alzdiscovery.orgnih.gov Furthermore, in an accelerated AD mouse model, MitoQ was reported to prevent memory loss and extend lifespan. researchgate.net Studies in a C. elegans model of AD also showed that MitoQ extended lifespan and delayed paralysis. alzdiscovery.org

Cardiovascular System Research

The heart, with its high energy demand, is particularly vulnerable to mitochondrial dysfunction. frontiersin.org Consequently, MitoQ has been investigated for its cardioprotective potential in various preclinical cardiovascular models. abcam.com

Cardioprotection in Chemotherapy-Induced Cardiotoxicity Models

Doxorubicin (B1662922) (DOX), an effective anticancer drug, is known for its cardiotoxic side effects, which are linked to mitochondrial damage and ROS production. nih.govahajournals.org Preclinical studies have explored MitoQ as a protective agent against this toxicity. In animal models, co-administration of MitoQ with doxorubicin has been shown to preserve left ventricular function and protect against doxorubicin-induced damage to cytochrome c oxidase, a key mitochondrial enzyme. nih.govnih.gov In vitro studies using cardiomyoblasts have shown that MitoQ can protect against doxorubicin-induced cytotoxicity. ahajournals.org The protective mechanisms of MitoQ in this context are thought to involve reducing ROS generation, preserving mitochondrial structure and function, and regulating calcium ion stability. mdpi.com

Table 2: Effects of Mitoquinone Bromide in Doxorubicin-Induced Cardiotoxicity Models

| Model Type | Key Findings | Reference(s) |

| In Vivo (Rat) | Preserved left ventricular function and restored cytochrome c oxidase activity. | nih.gov |

| In Vitro (Cardiomyoblasts) | Protected against doxorubicin-induced cytotoxicity. | ahajournals.org |

| In Vivo (Mouse) | Reduced oxidative stress in the heart. | mdpi.com |

Attenuation of Cardiac Ischemia/Reperfusion Injury

Cardiac ischemia/reperfusion (I/R) injury, which occurs when blood flow is restored to a previously ischemic area of the heart, is a significant cause of cardiac damage, with mitochondrial oxidative stress playing a central role. nih.gov Preclinical studies have demonstrated that MitoQ can attenuate this form of injury. In rat models, feeding MitoQ prior to inducing I/R injury significantly reduced heart dysfunction, cell death, and mitochondrial damage. nih.govresearchgate.net The protective effects of MitoQ in I/R injury are attributed to its ability to reduce oxidative damage within the mitochondria, thereby preventing mitochondrial swelling, the release of cytochrome c, and subsequent caspase activation. researchgate.net In a mouse model of heterotopic heart transplantation, the addition of MitoQ to the preservation solution for the donor heart was found to protect against I/R injury by inhibiting oxidative damage and dampening the inflammatory response. encyclopedia.pubresearchgate.net

Improvements in Vascular Endothelial Function and Aortic Stiffness in Aging Models

This compound (MitoQ) has been investigated for its potential to counter age-related vascular dysfunction. Excessive production of mitochondrial reactive oxygen species (mtROS) is considered a key mechanism behind the development of vascular issues in aging. frontiersin.orgnih.gov Studies in preclinical models and humans have shown that targeting mtROS with MitoQ can lead to significant improvements in vascular health. frontiersin.orgnih.govahajournals.org

In old mice, chronic supplementation with MitoQ for four weeks was found to completely restore endothelium-dependent dilation (EDD) to the levels seen in young mice. nih.govnih.gov This improvement was attributed to an enhancement of nitric oxide (NO) bioavailability. nih.gov The positive effects on EDD were observed after both acute (ex vivo) and chronic administration of MitoQ. nih.gov

Translating these preclinical findings to humans, a study involving healthy older adults (60–79 years) with existing endothelial dysfunction demonstrated that six weeks of oral MitoQ supplementation resulted in a 42% increase in brachial artery flow-mediated dilation (FMD), a key measure of endothelial function. nih.govahajournals.org This improvement was linked to the amelioration of mtROS-related suppression of endothelial function. nih.govahajournals.org

Furthermore, MitoQ treatment has shown efficacy in reducing aortic stiffness, an independent predictor of cardiovascular disease risk. In old mice with age-related increases in aortic stiffness, four weeks of MitoQ treatment reversed the condition, as measured by a decrease in aortic pulse wave velocity (aPWV). nih.govphysiology.org The destiffening effect may be partly due to the attenuation of age-related degradation of elastin (B1584352) in the aorta. nih.gov In older human participants with elevated baseline aortic stiffness (carotid-femoral pulse wave velocity >7.60 m/s), MitoQ supplementation also led to a significant reduction in aortic stiffness. nih.govahajournals.org Additionally, treatment was associated with a decrease in plasma oxidized low-density lipoprotein, a marker of oxidative stress. nih.govahajournals.org

Table 1: Effects of this compound on Vascular Function and Aortic Stiffness

| Parameter | Model | Key Finding | Reference |

|---|---|---|---|

| Endothelium-Dependent Dilation (EDD) | Old Mice | Restored EDD to levels of young mice by improving nitric oxide bioavailability. | nih.govnih.gov |

| Brachial Artery Flow-Mediated Dilation (FMD) | Healthy Older Adults (60-79 years) | Increased by 42% after 6 weeks of supplementation. | nih.govahajournals.org |

| Aortic Pulse Wave Velocity (aPWV) | Old Mice | Reversed age-related increases in aortic stiffness. | nih.govphysiology.org |

| Aortic Stiffness (Carotid-Femoral PWV) | Healthy Older Adults with elevated baseline stiffness | Significantly reduced after 6 weeks of supplementation. | nih.govahajournals.org |

| Plasma Oxidized LDL | Healthy Older Adults | Lowered after MitoQ supplementation. | nih.govahajournals.org |

Mitigation of Cardiac Fibrosis and Left Ventricular Dysfunction

This compound has shown potential in mitigating adverse cardiac remodeling, specifically cardiac fibrosis and left ventricular dysfunction, in preclinical models of heart failure. mdpi.comnih.gov Mitochondrial-associated redox signaling is increasingly recognized as a contributor to the pathophysiology of heart failure. nih.gov

In a mouse model of pressure overload-induced heart failure created by ascending aortic constriction, treatment with MitoQ for seven days demonstrated significant cardioprotective effects. nih.gov The treatment attenuated the development of left ventricular (LV) dysfunction and hypertrophic remodeling. nih.gov Notably, MitoQ was found to suppress cardiac fibrosis. nih.gov This anti-fibrotic effect was linked to its ability to blunt the upregulation of profibrogenic transforming growth factor-β1 (TGF-β1) and NADPH oxidase 4 (NOX4), a key modulator of fibrosis-related redox signaling. nih.gov

Studies in spontaneously hypertensive rats, a model of hypertension-induced cardiac hypertrophy, also showed that eight weeks of MitoQ treatment reduced systolic blood pressure and attenuated cardiac hypertrophy. mdpi.com In models of cardiac ischemia-reperfusion injury, feeding rats MitoQ significantly decreased heart dysfunction and cell death. researchgate.net Furthermore, in a rat model of heart failure induced by pressure overload, MitoQ improved mitochondrial dysfunction by reducing the production of hydrogen peroxide and enhancing mitochondrial respiration and calcium retention capacity. nih.gov This led to a reduction in right ventricular hypertrophy and lung congestion. nih.gov These findings suggest that by inhibiting the interplay between profibrotic factors and mitochondrial-associated redox signaling, MitoQ can improve outcomes in pressure overload-induced cardiac remodeling. nih.gov

Table 2: Effects of this compound on Cardiac Fibrosis and Function

| Condition | Model | Key Finding | Reference |

|---|---|---|---|

| Pressure Overload-Induced Heart Failure | Mice (Ascending Aortic Constriction) | Attenuated LV dysfunction, hypertrophic remodeling, and fibrosis. | nih.gov |

| Pressure Overload-Induced Heart Failure | Mice | Blunted upregulation of TGF-β1 and NOX4. | nih.gov |

| Hypertension | Spontaneously Hypertensive Rats | Reduced systolic blood pressure and attenuated cardiac hypertrophy. | mdpi.com |

| Cardiac Ischemia-Reperfusion Injury | Rats | Decreased heart dysfunction and cell death. | researchgate.net |

| Pressure Overload-Induced Heart Failure | Rats | Improved mitochondrial respiration and calcium retention; reduced right ventricular hypertrophy. | nih.gov |

Cancer Research

Inhibition of Cancer Cell Proliferation and Migration

This compound has demonstrated significant anti-cancer activity by inhibiting the proliferation and migration of various cancer cells in vitro. nih.govmdpi.com In studies using canine mammary gland tumor cell lines (CMT-U27 and CF41.Mg), MitoQ markedly suppressed both cell proliferation and migration in a dose-dependent manner. nih.govmdpi.comresearchgate.netnih.gov Immunofluorescence staining for the proliferation marker Ki67 confirmed a notable reduction in cancer cell proliferation after 24 hours of treatment. mdpi.com

Similar inhibitory effects have been observed in human cancer cell lines. Research has shown that MitoQ effectively suppresses the proliferation of human breast cancer (MDA-MB-231) and glioma (U87MG) cells. nih.govmdpi.com The anti-proliferative effects are linked to the compound's ability to induce cell cycle arrest. nih.govnih.gov In pancreatic cancer cell lines, MitoQ has also been found to repress cell migration and invasion at clinically relevant concentrations. nih.gov The mechanism appears to involve the interruption of pro-metastatic redox signaling originating from the mitochondria. nih.gov

Table 3: Inhibition of Cancer Cell Proliferation and Migration by this compound

| Cancer Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Canine Mammary Gland Tumor | CMT-U27, CF41.Mg | Markedly suppressed proliferation and migration. | nih.govmdpi.comresearchgate.netnih.gov |

| Human Breast Cancer | MDA-MB-231 | Effectively suppressed proliferation. | nih.govmdpi.com |

| Human Glioma | U87MG | Effectively suppressed proliferation. | nih.govmdpi.com |

| Human Pancreatic Cancer | Various | Repressed cell migration and invasion. | nih.gov |

Induction of Apoptotic Cell Death in Cancer Cell Lines

A key mechanism underlying the anti-cancer effects of this compound is the induction of apoptosis, or programmed cell death. nih.govnih.gov In canine mammary gland tumor cells, MitoQ induced apoptotic cell death in a dose-dependent manner. nih.govmdpi.comnih.gov This was confirmed by flow cytometry analysis, which showed a significant increase in the proportion of apoptotic cells 24 hours after treatment. nih.gov

The pro-apoptotic effect of MitoQ is mediated by several cellular pathways. Treatment with the compound leads to increased levels of pro-apoptotic proteins, including cleaved caspase-3 and BAX. nih.govmdpi.comnih.gov Cleaved caspase-3 is a key executioner caspase and a hallmark of apoptosis. nih.govnih.gov Furthermore, MitoQ treatment has been shown to cause cell cycle arrest, hindering cell progression in the G1 and S phases. nih.govnih.gov This is supported by the decreased expression of cyclin-dependent kinase (CDK) 2 and cyclin D4, which are crucial regulators of the cell cycle. nih.govnih.gov In breast cancer cells, MitoQ exposure is also associated with rapid mitochondrial membrane depolarization and the release of cytochrome c into the cytosol, further contributing to the apoptotic process. nih.gov

Table 4: Pro-Apoptotic Effects of this compound in Cancer Cells

| Cancer Cell Line | Mechanism | Key Molecular Changes | Reference |

|---|---|---|---|

| Canine Mammary Gland Tumor (CMT-U27, CF41.Mg) | Induction of Apoptosis | Increased proportion of apoptotic cells in a dose-dependent manner. | nih.gov |

| Modulation of Apoptotic Proteins & Cell Cycle | Increased cleaved caspase-3 and BAX; Decreased CDK2 and Cyclin D4. | nih.govmdpi.comnih.gov | |

| Human Breast Cancer | Mitochondrial Damage | Mitochondrial membrane depolarization and cytochrome c release. | nih.gov |

Effects on Cancer Cell Metastasis (e.g., Pancreatic, Breast)

This compound has demonstrated a significant ability to inhibit cancer metastasis in preclinical in vivo models, particularly for breast and pancreatic cancers. nih.govmdpi.commdpi.com The compound is believed to interfere with the metastatic process by regulating mitochondrial superoxide (B77818), which acts as a pro-metastatic signaling agent. mdpi.comnih.gov

In a study using an orthotopic mouse model of triple-negative human breast cancer (MDA-MB-231), oral administration of MitoQ largely prevented local tumor recurrence after surgical resection of the primary tumor. mdpi.com While 100% of vehicle-treated mice experienced a relapse, only 25% of the MitoQ-treated mice did. mdpi.com Moreover, MitoQ treatment significantly prevented metastatic dissemination to the lungs. mdpi.com

Similar preventive effects have been noted in pancreatic cancer research. Both in vitro and in vivo studies have revealed that MitoQ inhibits pancreatic cancer metastasis by regulating mitochondrial superoxide. mdpi.com The compound has been shown to repress cancer cell migration, invasion, and clonogenicity at clinically achievable concentrations. nih.gov These findings suggest that by targeting mitochondrial redox signaling, MitoQ can interrupt a key driver of the metastatic cascade. nih.govmdpi.com

Table 5: Anti-Metastatic Effects of this compound

| Cancer Type | Model | Key Finding | Reference |

|---|---|---|---|

| Human Triple-Negative Breast Cancer (MDA-MB-231) | Orthotopic Mouse Model | Prevented local tumor recurrence (25% relapse in MitoQ group vs. 100% in control). | mdpi.com |

| Highly significantly prevented lung metastasis. | mdpi.com | ||

| Pancreatic and Breast Cancer | In vitro and In vivo models | Inhibits metastasis by regulating mitochondrial superoxide. | mdpi.com |

Inhibition of Oxidative Phosphorylation in Cancer Cells

A fundamental mechanism of this compound's anti-cancer action is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS), a key metabolic pathway that cancer cells can rely on for energy. nih.govnih.gov The upregulation of OXPHOS has been linked to promoting metastasis in certain cancers, such as triple-negative breast cancer. nih.gov

Table 6: Inhibition of Oxidative Phosphorylation by this compound

| Cancer Type | Effect on OXPHOS | Molecular Mechanism | Reference |

|---|---|---|---|

| Glioma | Significantly inhibits complex I-induced oxygen consumption. | Primary mechanism for its antiproliferative effects. | nih.gov |

| Pancreatic Cancer | Selectively represses mitochondrial respiration. | Inhibits expression of PGC-1α and NRF1, reducing ETC complexes I-III. | nih.gov |

| Pancreatic Cancer | Decreases mitochondrial membrane potential. | Consequence of repressed respiration. | nih.gov |

Pulmonary System Research

Mitochondrial dysfunction is increasingly recognized as a significant contributor to the pathophysiology of chronic lung diseases. Research in this area has explored the potential of this compound to mitigate cellular damage and inflammation in models of Chronic Obstructive Pulmonary Disease (COPD) and steroid-insensitive asthma.

Models of Chronic Obstructive Pulmonary Disease (COPD)

In preclinical studies, this compound has shown promise in addressing key features of COPD. In mouse models of ozone-induced COPD, treatment with MitoQ has been reported to reverse airway hyperresponsiveness (AHR), decrease the total count of cells in bronchoalveolar lavage fluid, restore mitochondrial membrane potential, and lower ROS levels. nih.gov Furthermore, in vitro studies using human umbilical vein endothelial cells and Beas-2B cells have demonstrated that MitoQ can reduce ROS levels induced by cigarette smoke extract (CSE) and attenuate autophagy. nih.gov It has also been shown to restore endothelial barrier integrity and decrease inflammation mediated by the NF-κB and NLRP3 inflammasome pathways in endothelial cells. nih.gov

Table 1: Effects of this compound in Preclinical COPD Models

| Model | Key Findings | Reference |

|---|---|---|

| Ozone-induced mouse model | Reversed airway hyperresponsiveness, reduced inflammatory cell count, restored mitochondrial membrane potential, decreased ROS levels. | nih.gov |

| Cigarette smoke extract (CSE)-treated human cells (in vitro) | Reduced ROS levels, attenuated autophagy, restored endothelial barrier integrity, decreased inflammation. | nih.gov |

| TGF-β-induced proliferation in COPD patient-derived airway smooth muscle cells | Inhibited proliferation and CXCL8 release. | frontiersin.org |

Amelioration of Airway Inflammation in Steroid-Insensitive Asthma Models

Steroid-insensitive asthma presents a significant clinical challenge. Research suggests that mitochondrial dysfunction plays a role in the pathophysiology of this condition. In a toluene (B28343) diisocyanate (TDI)-induced mouse model of steroid-insensitive asthma, administration of this compound was found to significantly attenuate airway hyperresponsiveness, airway inflammation, goblet cell metaplasia, and collagen deposition. researchgate.netnih.gov The compound also protected epithelial mitochondrial function by preserving mitochondrial mass and reducing the production of ROS. researchgate.netnih.gov

Further mechanistic studies revealed that MitoQ stabilized the β-catenin destruction complex, thereby inhibiting the activation of β-catenin, a pathway implicated in airway inflammation. nih.gov In vitro experiments using human bronchial epithelial cells exposed to TDI-human serum albumin and ethidium (B1194527) bromide to mimic mitochondrial dysfunction showed that this process led to the activation of YAP1 and β-catenin signaling and increased expression of pro-inflammatory interleukins. researchgate.netnih.govresearchgate.net Treatment with MitoQ was shown to counteract these effects. nih.govresearchgate.net

Table 2: Effects of this compound in Steroid-Insensitive Asthma Models

| Model | Key Findings | Reference |

|---|---|---|

| Toluene diisocyanate (TDI)-induced mouse model | Attenuated airway hyperresponsiveness, inflammation, goblet cell metaplasia, and collagen deposition. Preserved mitochondrial mass and reduced ROS. | researchgate.netnih.gov |

| TDI-challenged human bronchial epithelial cells (in vitro) | Inhibited the activation of β-catenin and YAP1 signaling. | nih.govresearchgate.net |

Organ Preservation and Injury Research

The viability of organs for transplantation is critically affected by the conditions of their preservation. Cold storage, while necessary, can induce cellular injury, partly through mitochondrial-derived oxidative stress.

Protection Against Cold Storage Injury in Renal Models